molecular formula C14H11F3N2O3 B6415778 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261914-63-9

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6415778
CAS RN: 1261914-63-9
M. Wt: 312.24 g/mol
InChI Key: UTSGNBFBJWBDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid (6-AMTPA) is a compound that has been studied extensively in the scientific community due to its potential applications in many areas. It is an organic molecule that can be synthesized in a variety of ways and has a wide range of potential applications in the laboratory and in the field.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is not completely understood. However, it is believed to interact with a variety of proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. In particular, it is believed to interact with a number of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it is believed to interact with certain transporters and receptors, leading to changes in the levels of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as glycosidases, lipases, and proteases. Additionally, it has been shown to alter the levels of certain hormones and neurotransmitters, such as serotonin and dopamine. Furthermore, it has been shown to interact with certain transporters and receptors, leading to changes in the levels of certain hormones and neurotransmitters.
Advantages and Limitations for Laboratory Experiments
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is not approved for human use and the effects of long-term exposure are not fully understood.

Future Directions

Given the wide range of potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95%, there are many potential future directions for research. For example, further research could be conducted to better understand its mechanism of action and its effects on various enzymes, hormones, and neurotransmitters. Additionally, further research could be conducted to explore the potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% in the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% in drug design and development.

Synthesis Methods

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% can be synthesized from a variety of starting materials. The most common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% from the corresponding ethyl ester. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by column chromatography. Other methods of synthesis include the use of a Wittig reaction, a reductive amination, and a reaction with an aryl halide.

Scientific Research Applications

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a fluorescent probe in studies of protein-protein interactions, as a substrate for enzymes, and as a ligand for metal ions. It has also been used as a substrate for the synthesis of other compounds, such as peptides and nucleic acids. Additionally, 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has been used as a model compound for studying the mechanism of action of other compounds, such as antibiotics.

properties

IUPAC Name

6-amino-3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(14(15,16)17)6-9(10)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGNBFBJWBDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.